REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Br.Br[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]Br.[OH-].[K+]>O>[Cl:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1C
|
Name
|
di(2-bromoethyl)amine hydrobromide
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCNCCBr
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at the same temperature for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the resultant reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by means of a silica gel column chromatography (eluent: 5%-methanol/chloroform)
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |